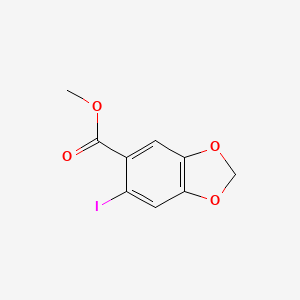
1,1'-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) is an organic compound characterized by the presence of two 2,4-dimethylbenzene groups connected via an ethyne (acetylene) linkage
準備方法
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) typically involves the coupling of 2,4-dimethylbenzene derivatives with an acetylene source. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings, such as nitro, halogen, or alkyl groups, using reagents like nitric acid, halogens, or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction results in saturated hydrocarbons.
科学的研究の応用
1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its conjugated system, which can exhibit interesting photophysical properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
作用機序
The mechanism by which 1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) exerts its effects depends on its specific application. In chemical reactions, the ethyne linkage provides a site for various transformations, such as addition or cycloaddition reactions. In biological systems, its conjugated structure can interact with biomolecules, potentially affecting cellular pathways and molecular targets .
類似化合物との比較
1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) can be compared with other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bis(2,4-dimethylbenzene): This compound has a saturated ethane linkage instead of an ethyne linkage, resulting in different chemical reactivity and physical properties.
1,1’-(Ethyne-1,2-diyl)bis(4-methylbenzene): This compound has a similar ethyne linkage but with different substitution patterns on the benzene rings, leading to variations in reactivity and applications.
The uniqueness of 1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) lies in its specific substitution pattern and the presence of the ethyne linkage, which imparts distinct electronic and structural properties.
特性
CAS番号 |
61440-87-7 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC名 |
1-[2-(2,4-dimethylphenyl)ethynyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C18H18/c1-13-5-7-17(15(3)11-13)9-10-18-8-6-14(2)12-16(18)4/h5-8,11-12H,1-4H3 |
InChIキー |
QYBFEDIBBFJAQK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C#CC2=C(C=C(C=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


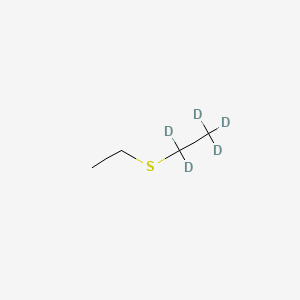
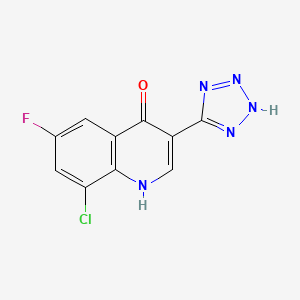
![2-Methyl-2-(2-methylpropyl)-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14584457.png)
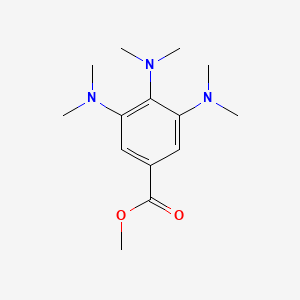
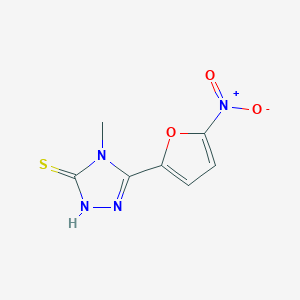
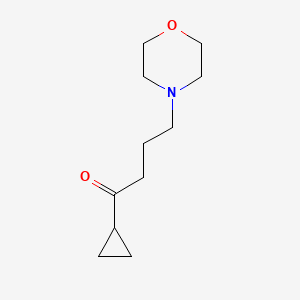
![7-[Acetyl(1-phenylnonyl)amino]heptanoic acid](/img/structure/B14584488.png)
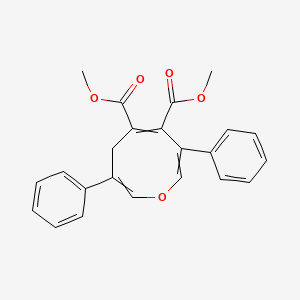


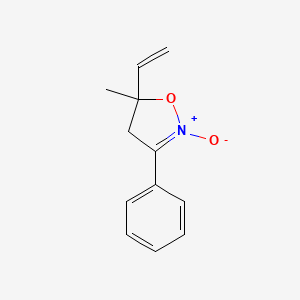
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
